1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine
Overview
Description
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine is a complex organic compound with potential applications in various fields of scientific research. The compound features a pyrazolo[3,4-C]pyridine core, which is a fused bicyclic structure, and is substituted with a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy group, and a methyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-C]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.
Boc protection: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with enzymes or receptors. The benzyloxy and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-methyl-1H-pyrazolo[3,4-C]pyridine: Lacks the benzyloxy group.
5-(Benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine: Lacks the Boc protecting group.
1-Boc-5-(benzyloxy)-1H-pyrazolo[3,4-C]pyridine: Lacks the methyl group.
Uniqueness
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine is unique due to the combination of its substituents, which impart specific chemical properties and reactivity. The presence of the Boc protecting group allows for selective deprotection and functionalization, while the benzyloxy and methyl groups enhance its binding affinity and specificity in biological applications.
Properties
IUPAC Name |
tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-15-10-17(24-12-14-8-6-5-7-9-14)20-11-16(15)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQUUDBWBTGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CN=C(C=C12)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114969 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-55-3 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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